molecular formula C18H24N4O6S2 B606194 BITC-SG CAS No. 62959-30-2

BITC-SG

Cat. No. B606194
CAS RN: 62959-30-2
M. Wt: 456.53
InChI Key: HEEPVANHWWNVPV-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BITC-SG inhibits of human glutathione S-transferase P1-1 by S-thiocarbamoylation.

Scientific Research Applications

1. Antimicrobial Applications

Benzyl isothiocyanate (BITC) has been investigated for its antimicrobial properties. A study by Clemente et al. (2016) used Raman imaging spectroscopy to investigate the cell damage caused to Aspergillus ochraceus, a mold producer of ochratoxin A (OTA), by the action of BITC. This research showed that BITC could be used as an active agent in food packaging material due to its ability to cause morphologic alteration and changes in the Raman spectrum of mold cells exposed to it (Clemente, Aznar, & Nerín, 2016).

2. Cancer Research

BITC has been explored extensively in the context of cancer research. For instance, a study by Srivastava and Singh (2004) found that BITC significantly inhibits the growth of human pancreatic cancer cells. This inhibition is associated with G2/M phase cell cycle arrest and apoptosis induction, potentially involving the nuclear factor kappaB (NF-kappaB) pathway (Srivastava & Singh, 2004). Additionally, Huang et al. (2012) demonstrated that BITC induces G2/M phase arrest and apoptosis in human melanoma A375.S2 cells through multiple signaling pathways, including reactive oxygen species (ROS) formation and mitochondria-dependent pathways (Huang et al., 2012).

3. Food Safety Applications

Modelling the combined effect of chlorine and BITC on the reduction of Salmonella in fresh-cut lettuce was studied by Cuggino et al. (2020). They found that the combination of these agents was effective in reducing Salmonella, and developed a predictive model to optimize industrial disinfection processes (Cuggino et al., 2020).

4. Application in Chemoprevention

The chemopreventive properties of BITC have also been explored. A comprehensive review by Dinh et al. (2021) discusses BITC's anticancer activities and its modes of action against various types of cancer, highlighting its efficacy through modulation of apoptosis, cell proliferation, cell cycle arrest, metastasis, angiogenesis, and autophagy (Dinh, Parat, Ong, & Khaw, 2021).

5. Nanotechnology Applications

Qhattal et al. (2011) developed nanoemulsion formulations for the oral delivery of BITC, demonstrating enhanced solubility, dissolution, and permeability, thus potentially increasing its absorption and bioavailability for therapeutic purposes (Qhattal, Wang, Salihima, & Srivastava, 2011).

properties

CAS RN

62959-30-2

Product Name

BITC-SG

Molecular Formula

C18H24N4O6S2

Molecular Weight

456.53

IUPAC Name

S-(N-Benzylthiocarbamoyl)glutathione; L-γ-Glutamyl-S-[[(phenylmethyl)amino]thioxomethyl]-L- cysteinyl-glycine

InChI

InChI=1S/C18H24N4O6S2/c19-12(6-7-14(23)24)16(27)22-13(17(28)20-9-15(25)26)10-30-18(29)21-8-11-4-2-1-3-5-11/h1-5,12-13H,6-10,19H2,(H,20,28)(H,21,29)(H,22,27)(H,23,24)(H,25,26)/t12-,13-/m0/s1

InChI Key

HEEPVANHWWNVPV-STQMWFEESA-N

SMILES

O=C(O)CNC([C@H](CSC(NCC1=CC=CC=C1)=S)NC([C@H](CCC(O)=O)N)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BITC-SG

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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